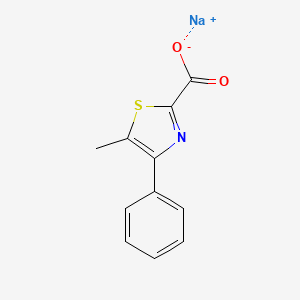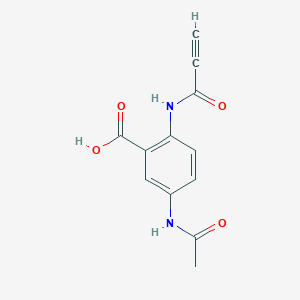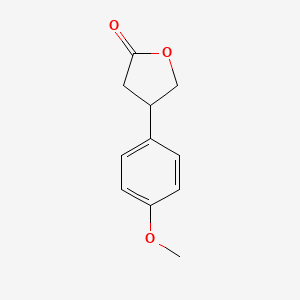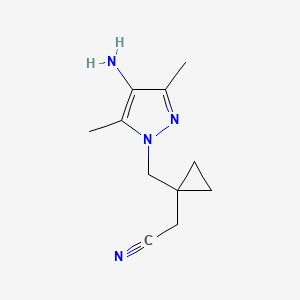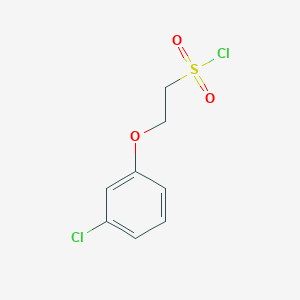
4,4-Dimethylcyclohexane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylcyclohexane-1-sulfonyl fluoride is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-sulfonyl fluoride typically involves the reaction of 4,4-Dimethylcyclohexanone with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4,4-Dimethylcyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Dimethylcyclohexane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic residues in target proteins. This interaction typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with serine, lysine, or tyrosine residues, forming stable adducts that block enzymatic activity .
Comparison with Similar Compounds
4,4-Dimethylcyclohexane-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of fluoride.
Benzene sulfonyl fluoride: Another sulfonyl fluoride compound used in similar applications but with a benzene ring instead of a cyclohexane ring.
Uniqueness: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other sulfonyl fluorides. Its cyclohexane ring provides steric hindrance, influencing its reactivity and making it a valuable tool in selective chemical modifications .
Properties
Molecular Formula |
C8H15FO2S |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8H15FO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
InChI Key |
WMLMRTBIMHXGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


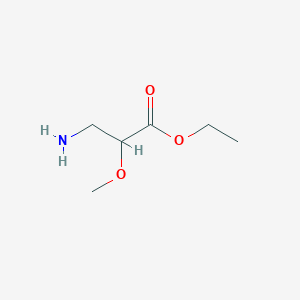
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)


![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
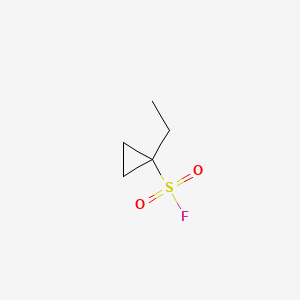
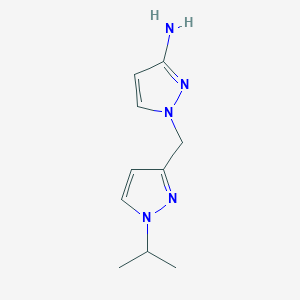
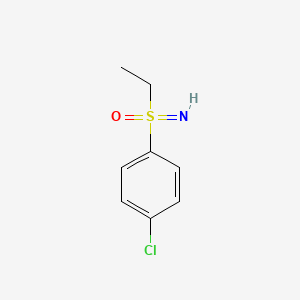
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
